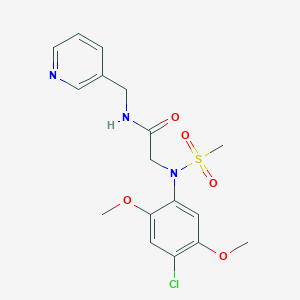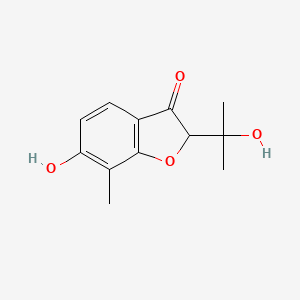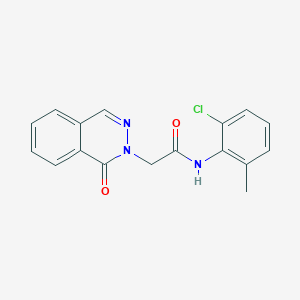![molecular formula C21H28N6O B4464029 4-[6-methyl-2-(1-piperidinyl)-4-pyrimidinyl]-N-phenyl-1-piperazinecarboxamide](/img/structure/B4464029.png)
4-[6-methyl-2-(1-piperidinyl)-4-pyrimidinyl]-N-phenyl-1-piperazinecarboxamide
Overview
Description
4-[6-methyl-2-(1-piperidinyl)-4-pyrimidinyl]-N-phenyl-1-piperazinecarboxamide, also known as MP-10, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. MP-10 belongs to the class of piperazine derivatives and is a selective agonist of the dopamine D3 receptor.
Mechanism of Action
4-[6-methyl-2-(1-piperidinyl)-4-pyrimidinyl]-N-phenyl-1-piperazinecarboxamide works by selectively activating the dopamine D3 receptor, which is primarily expressed in the mesolimbic system of the brain. Activation of this receptor has been shown to reduce the release of dopamine in the nucleus accumbens, a key brain region involved in reward and addiction.
Biochemical and Physiological Effects
4-[6-methyl-2-(1-piperidinyl)-4-pyrimidinyl]-N-phenyl-1-piperazinecarboxamide has been shown to have several biochemical and physiological effects. Studies have shown that 4-[6-methyl-2-(1-piperidinyl)-4-pyrimidinyl]-N-phenyl-1-piperazinecarboxamide can decrease the release of dopamine in the nucleus accumbens, reduce the rewarding effects of cocaine, and decrease drug-seeking behavior in animal models. 4-[6-methyl-2-(1-piperidinyl)-4-pyrimidinyl]-N-phenyl-1-piperazinecarboxamide has also been shown to have anxiolytic and antidepressant-like effects in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 4-[6-methyl-2-(1-piperidinyl)-4-pyrimidinyl]-N-phenyl-1-piperazinecarboxamide in lab experiments is its selectivity for the dopamine D3 receptor, which allows for more precise manipulation of this receptor compared to non-selective compounds. However, one limitation of using 4-[6-methyl-2-(1-piperidinyl)-4-pyrimidinyl]-N-phenyl-1-piperazinecarboxamide is its relatively low potency compared to other dopamine D3 receptor agonists.
Future Directions
There are several future directions for research on 4-[6-methyl-2-(1-piperidinyl)-4-pyrimidinyl]-N-phenyl-1-piperazinecarboxamide. One direction is to further investigate its potential therapeutic properties in the treatment of drug addiction. Another direction is to explore its potential use in the treatment of other psychiatric disorders, such as depression and anxiety. Additionally, further studies are needed to investigate the underlying mechanisms of 4-[6-methyl-2-(1-piperidinyl)-4-pyrimidinyl]-N-phenyl-1-piperazinecarboxamide's effects on the dopamine D3 receptor.
Scientific Research Applications
4-[6-methyl-2-(1-piperidinyl)-4-pyrimidinyl]-N-phenyl-1-piperazinecarboxamide has been the subject of several scientific studies due to its potential therapeutic properties. One of the main applications of 4-[6-methyl-2-(1-piperidinyl)-4-pyrimidinyl]-N-phenyl-1-piperazinecarboxamide is in the treatment of drug addiction, particularly cocaine addiction. Studies have shown that 4-[6-methyl-2-(1-piperidinyl)-4-pyrimidinyl]-N-phenyl-1-piperazinecarboxamide can reduce the rewarding effects of cocaine and decrease drug-seeking behavior in animal models.
properties
IUPAC Name |
4-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O/c1-17-16-19(24-20(22-17)26-10-6-3-7-11-26)25-12-14-27(15-13-25)21(28)23-18-8-4-2-5-9-18/h2,4-5,8-9,16H,3,6-7,10-15H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNIVSBCPCBRXFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCC2)N3CCN(CC3)C(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-bromo-N-(3-methylbutyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B4463947.png)
![6-(4-bromophenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4463950.png)
![methyl {[7-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]thio}acetate](/img/structure/B4463958.png)

![3-{1-[(3,4-dimethoxyphenyl)sulfonyl]-2-pyrrolidinyl}-5-methylisoxazole](/img/structure/B4463970.png)
![N-(2,4-difluorophenyl)-4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B4463975.png)
![N-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B4463980.png)
amino]methyl}-N-(1-methyl-4-piperidinyl)benzamide](/img/structure/B4463994.png)
![N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)cyclohexanecarboxamide](/img/structure/B4464001.png)
![11-methyl-3-phenyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4464013.png)
![6-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-N-3-pyridinyl-3-pyridazinamine](/img/structure/B4464030.png)


![1-(ethylsulfonyl)-N-[3-(3-methylphenyl)propyl]-3-piperidinecarboxamide](/img/structure/B4464046.png)